molecular formula C13H26Cl2N2O2 B6160602 methyl 1-[(piperidin-4-yl)methyl]piperidine-4-carboxylate dihydrochloride CAS No. 2680537-07-7

methyl 1-[(piperidin-4-yl)methyl]piperidine-4-carboxylate dihydrochloride

Cat. No.: B6160602
CAS No.: 2680537-07-7
M. Wt: 313.3 g/mol
InChI Key: BTQSOTUQSIZSFI-UHFFFAOYSA-N
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Description

Methyl 1-[(piperidin-4-yl)methyl]piperidine-4-carboxylate dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring, a carboxylate group, and a methyl group.

Properties

CAS No.

2680537-07-7

Molecular Formula

C13H26Cl2N2O2

Molecular Weight

313.3 g/mol

IUPAC Name

methyl 1-(piperidin-4-ylmethyl)piperidine-4-carboxylate;dihydrochloride

InChI

InChI=1S/C13H24N2O2.2ClH/c1-17-13(16)12-4-8-15(9-5-12)10-11-2-6-14-7-3-11;;/h11-12,14H,2-10H2,1H3;2*1H

InChI Key

BTQSOTUQSIZSFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)CC2CCNCC2.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(piperidin-4-yl)methyl]piperidine-4-carboxylate dihydrochloride typically involves multiple steps. One common method includes the reaction of piperidine with an appropriate alkylating agent to form the piperidine derivative, followed by esterification with methanol to introduce the methyl ester group. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to ensure high yield and purity, often involving continuous flow systems and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Piperidine derivatives with higher oxidation states.

  • Reduction: Reduced forms of the compound, potentially leading to the formation of piperidine derivatives.

  • Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 1-[(piperidin-4-yl)methyl]piperidine-4-carboxylate dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Piperazine derivatives

  • Other ester compounds

Uniqueness: Methyl 1-[(piperidin-4-yl)methyl]piperidine-4-carboxylate dihydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties compared to other similar compounds. Its ability to participate in a wide range of reactions and its versatility in various applications make it a valuable compound in scientific research and industry.

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